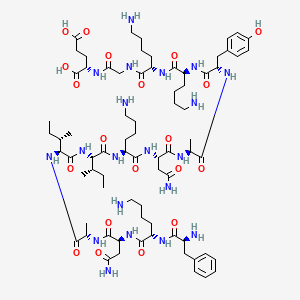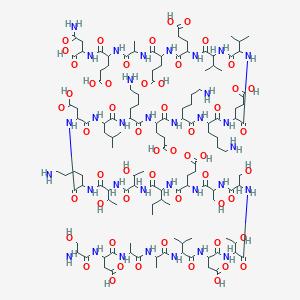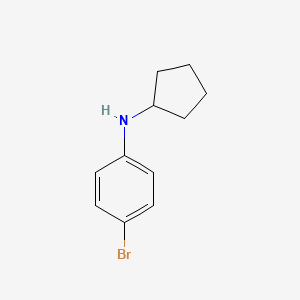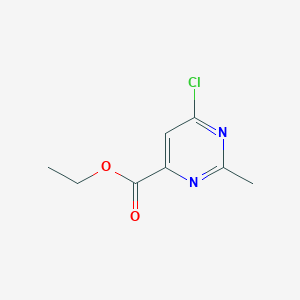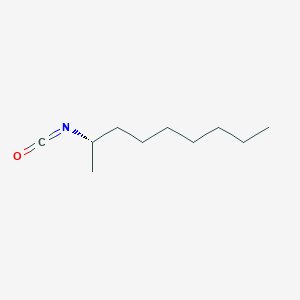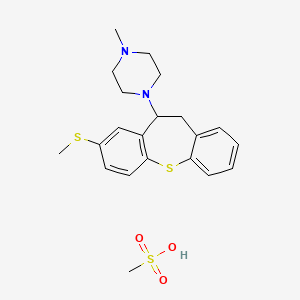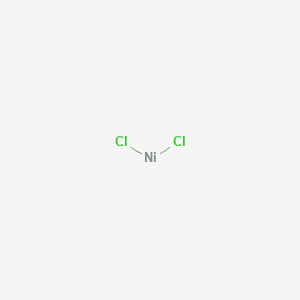
Nickel chloride
Übersicht
Beschreibung
Nickel chloride (NiCl2) is an inorganic compound composed of nickel and chlorine. It is an important chemical in a variety of industries, including metallurgy, electronics, and pharmaceuticals. This compound is a yellowish-green solid at room temperature and is soluble in water. It is commonly used as a catalyst in organic synthesis, as an oxidizing agent, and as a precursor to other nickel compounds. It is also used in the manufacture of nickel-based alloys, electroplating, and as a corrosion inhibitor.
Wissenschaftliche Forschungsanwendungen
Environmental Science and Industrial Applications
- Hydrothermal Dechlorination of PVC : Nickel chloride plays a role in the hydrothermal treatment of polyvinyl chloride (PVC), enhancing the dechlorination efficiency. This is beneficial for treating nickel-containing wastewater and the hydrothermal treatment of organic wastes (Zhao et al., 2017).
Biological and Health Impact Studies
- Neurological Effects : Research indicates that exposure to this compound can impair cognitive and motor behaviors, affect neuronal morphology, and increase oxidative stress in the brain of rats (Ijomone et al., 2018).
- Impact on Freshwater Fish : this compound exposure results in histopathological changes in various tissues of freshwater fish, highlighting its environmental impact (Athikesavan et al., 2006).
Chemical and Material Science
- Electrochemical Deposition : this compound is used in electroplating, where its kinetics and the effects of additives like saccharin on nickel deposition have been studied. This is important for improving surface finishing and corrosion resistance (Boroujeny & Zaghian, 2021).
- Synthesis of Nickel Nanoparticles : this compound serves as a source for the synthesis of nickel nanoparticles, which have applications in catalysis and material science. Different methods and modifiers used in the synthesis affect the properties of these nanoparticles (Jiang et al., 2013).
Electrochemistry and Energy Storage
- Anode Material for Li-ion Batteries : Research demonstrates that nickel hydroxy chloride, once transformed into a heterostructured nanocomposite, can be an efficient anode material for lithium-ion batteries (Lim et al., 2020).
Medical and Dental Applications
- Effects on Human Oral Epithelium : this compound's toxicity has been studied in vitro on human oral epithelium, a consideration in dental alloy usage (Trombetta et al., 2005).
Wirkmechanismus
Target of Action
Nickel chloride (NiCl2) primarily targets nucleic factor κB (NF-κB) and cyclooxygenase-2 (COX-2) in cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which have roles in inflammation and pain .
Mode of Action
This compound interacts with its targets by elevating the protein expression of NF-κB and COX-2 . This interaction results in changes in the cell’s inflammatory responses. It also induces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to the cell .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce pyroptosis, a form of programmed cell death, through the Nrf2/NLRP3 pathway . It also influences the expression of various pro-inflammatory and anti-inflammatory mediators, thereby affecting the inflammatory response . Furthermore, this compound has been found to be involved in glycolysis and gluconeogenesis pathways, apoptosis, protein degradation, and stress responses including inflammation and oxidative stress .
Pharmacokinetics
This compound is a water-soluble compound that can be absorbed by inhalation and ingestion . It has been estimated that 75% of inspired nickel is retained in the respiratory tree .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can cause crosslinking of amino acids to DNA, alter gene expression, induce gene mutations, and form reactive oxygen species . These effects can lead to various cellular responses, including inflammation, oxidative stress, and cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is deliquescent, meaning it can absorb moisture from the air to form a solution . This property can affect its stability and efficacy. Moreover, this compound is known to be carcinogenic to the lungs and nasal passages in cases of long-term inhalation exposure . Therefore, the environment in which this compound is present can significantly impact its action and potential health risks.
Safety and Hazards
Zukünftige Richtungen
Nickel Chloride has potential applications in the field of energy storage. Sodium-Nickel-Chloride (Na-NiCl2) batteries have risen as sustainable energy storage systems based on abundant (Na, Ni, Al) and non-critical raw materials . The global market size of this compound is also expected to grow from 2019 to 2029 .
Biochemische Analyse
Biochemical Properties
Nickel chloride is involved in several biochemical reactions, primarily due to its ability to act as a cofactor for various enzymes. One of the most well-known enzymes that require nickel is urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This compound also interacts with [NiFe]-hydrogenase, an enzyme that plays a crucial role in microbial energy metabolism by catalyzing the reversible oxidation of molecular hydrogen .
Additionally, this compound is a component of carbon monoxide dehydrogenase, which is involved in the oxidation of carbon monoxide to carbon dioxide. This enzyme is essential for certain anaerobic bacteria that utilize carbon monoxide as a carbon source . This compound’s interaction with these enzymes highlights its importance in various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been found to increase DNA methylation, leading to the inactivation of tumor suppressor genes and promoting cell growth . This epigenetic modification can result in uncontrolled cell proliferation and potentially lead to carcinogenesis.
Moreover, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to impaired cell function and apoptosis . The compound’s impact on cellular metabolism and gene expression underscores its potential to disrupt normal cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components . This compound can also bind to DNA and proteins, leading to structural changes and functional impairments.
This compound has been shown to inhibit the activity of certain enzymes, such as superoxide dismutase, which is responsible for detoxifying ROS . This inhibition can exacerbate oxidative stress and contribute to cellular damage. Additionally, this compound can interfere with DNA repair mechanisms, further increasing the risk of genetic mutations and carcinogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that this compound can be absorbed through the skin and gastrointestinal tract, with a significant portion being excreted through urine and feces . Chronic exposure to this compound can lead to its accumulation in tissues, resulting in prolonged cellular effects.
Long-term exposure to this compound has been associated with various adverse health effects, including respiratory issues, cardiovascular diseases, and carcinogenesis . The temporal effects of this compound highlight the importance of monitoring its stability and degradation in laboratory studies to understand its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Low doses of this compound may not cause significant adverse effects, while higher doses can lead to toxicity and severe health issues. In animal studies, high doses of this compound have been shown to induce lung tumors, including adenomas, adenocarcinomas, and squamous cell carcinomas .
Additionally, high doses of this compound can cause nephrotoxicity, characterized by changes in kidney metabolism and renal clearance rates . The dosage-dependent effects of this compound emphasize the need for careful consideration of exposure levels in both experimental and real-world settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One of the key pathways is the tricarboxylic acid (TCA) cycle, where this compound can affect the activity of enzymes such as citrate synthase and aconitase . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Furthermore, this compound can influence amino acid metabolism by interacting with enzymes involved in the synthesis and degradation of amino acids . The compound’s role in these metabolic pathways highlights its potential to disrupt normal metabolic processes and contribute to cellular dysfunction.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins and enzymes, affecting their function and localization.
The distribution of this compound within tissues can vary depending on the route of exposure and the duration of exposure. Chronic exposure to this compound can lead to its accumulation in specific tissues, such as the liver, kidneys, and lungs . Understanding the transport and distribution of this compound is crucial for assessing its potential health risks.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. Studies have shown that this compound can accumulate in the mitochondria, cytoplasm, and nucleus of cells . The presence of this compound in these subcellular compartments can affect various cellular processes, including energy production, gene expression, and protein synthesis.
In the mitochondria, this compound can disrupt the electron transport chain, leading to impaired ATP production and increased ROS generation . In the nucleus, this compound can interact with DNA and histones, affecting chromatin structure and gene expression. The subcellular localization of this compound underscores its potential to cause widespread cellular damage.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of nickel chloride can be achieved through the reaction of nickel metal with hydrochloric acid. Another method involves the reaction of nickel oxide or nickel carbonate with hydrochloric acid.", "Starting Materials": [ "Nickel metal", "Hydrochloric acid", "Nickel oxide or nickel carbonate" ], "Reaction": [ "Method 1: Nickel metal and hydrochloric acid", "Step 1: Add nickel metal to hydrochloric acid in a reaction vessel.", "Step 2: Heat the mixture to 60-70°C and stir for several hours.", "Step 3: Filter the resulting solution to remove any impurities.", "Step 4: Concentrate the solution to obtain nickel chloride crystals.", "Method 2: Nickel oxide or nickel carbonate and hydrochloric acid", "Step 1: Add nickel oxide or nickel carbonate to hydrochloric acid in a reaction vessel.", "Step 2: Heat the mixture to 60-70°C and stir for several hours.", "Step 3: Filter the resulting solution to remove any impurities.", "Step 4: Concentrate the solution to obtain nickel chloride crystals." ] } | |
CAS-Nummer |
7718-54-9 |
Molekularformel |
Cl2Ni |
Molekulargewicht |
129.60 g/mol |
IUPAC-Name |
nickel(2+);dichloride |
InChI |
InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
QMMRZOWCJAIUJA-UHFFFAOYSA-L |
SMILES |
Cl[Ni]Cl |
Kanonische SMILES |
[Cl-].[Cl-].[Ni+2] |
Siedepunkt |
Sublimes @ 973 °C; deliquesces |
Color/Form |
Yellow scales; ... golden yellow Brown scales Golden yellow |
Dichte |
3.55 at 59 °F (USCG, 1999) 3.51 |
melting_point |
1001 °C |
Andere CAS-Nummern |
7718-54-9 37211-05-5 |
Physikalische Beschreibung |
Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. DryPowder; Liquid; WetSolid, Liquid |
Piktogramme |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
7791-20-0 (hexahydrate) |
Löslichkeit |
Soluble in ethanol and ammonium hydroxide, insoluble in ammonia 64.2 g/100 cc water @ 20 °C 87.6 g/100 cc water @ 100 °C SOL IN ETHANOL & AMMONIUM HYDROXIDE INSOLUBLE IN AMMONIA 16.2 wt% in ethylene glycol at 20 °C 0.8 G/100 ML HYDRAZINE @ 20 °C Water solubility: 2.54X10+6 mg/l @ 20 °C |
Synonyme |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
Dampfdruck |
1 mm Hg at 671 °C (solid) |
Herkunft des Produkts |
United States |
Q & A
Q1: How does nickel chloride exert its toxic effects on the male reproductive system?
A1: Research indicates that this compound can penetrate the blood-testis barrier and disrupt spermatogenesis, potentially by interfering with hormone production and testicular steroidogenesis [, , ]. This can lead to decreased sperm motility, density, and increased morphological abnormalities, ultimately reducing fertility [, , ]. Additionally, this compound exposure can cause oxidative stress in testicular tissues, further contributing to reproductive damage [].
Q2: What are the observed effects of this compound on the endocrine system?
A2: this compound has been identified as an endocrine disruptor, interfering with the biosynthesis or activity of hormones [, ]. Studies show that exposure to this compound can significantly decrease serum testosterone levels in rats [, , ], potentially impacting various physiological processes.
Q3: What are the implications of nickel accumulation in the organs of aquatic organisms like Nile tilapia?
A4: Studies on Nile tilapia reveal that this compound accumulates primarily in the kidneys, followed by the liver and gills []. This bioaccumulation can have detrimental effects on organ function and overall fish health. Interestingly, gills exhibit the highest nickel depuration rates, highlighting their role in eliminating this toxic metal [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound hexahydrate is NiCl2.6H2O. Its molecular weight is 237.69 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't delve into specific spectroscopic data for this compound, UV-Vis spectroscopy can be used to study the complex formation between nickel ions and ligands, as demonstrated in studies on nickel sulfamate plating solutions [].
Q6: What are the applications of nickel nanoparticles in the petroleum industry?
A9: Nickel nanoparticles possess catalytic and magnetic properties that make them valuable in the petroleum industry []. Their large surface area enhances catalytic activity in various conversion processes, improving efficiency [].
Q7: Have there been any computational studies on this compound?
A10: While the provided papers don't detail specific computational studies, they highlight the potential of modeling in understanding battery performance. For instance, modeling studies on sodium-nickel chloride batteries are crucial for developing accurate battery management systems [].
Q8: Does the chemical form of nickel influence its toxicity?
A11: Research suggests that the toxicity of nickel can vary depending on its chemical form. While the provided papers primarily focus on this compound, comparing its effects with other nickel compounds like nickel sulfate reveals subtle differences in toxicity and accumulation patterns in organisms [].
Q9: What are some strategies for preparing high-purity this compound solutions?
A12: Membrane electrolysis emerges as an efficient and environmentally friendly method for producing high-purity this compound solutions [, ]. This method offers advantages like controllable electrochemical parameters, high current efficiency, and effective separation of impurities [, ].
Q10: What are the toxic effects of this compound on the thymus gland?
A14: Research demonstrates that a single injection of this compound in rats can induce acute thymic involution, characterized by a significant decrease in thymic weight and lymphocyte depletion []. This involution is accompanied by increased lipid peroxidation, suggesting oxidative stress as a contributing factor to thymic damage [].
Q11: How does this compound affect the liver?
A15: Research on mice indicates that exposure to this compound can significantly alter the expression of hepatic genes involved in lipid and cholesterol metabolism, potentially contributing to metabolic disorders []. Notably, these gene expression changes resemble those observed after exposure to particulate matter containing high levels of nickel [].
Q12: Can dietary supplements like caffeine or vitamin E protect against this compound toxicity?
A16: Studies exploring the protective effects of caffeine and vitamin E against this compound toxicity in freshwater bivalves suggest that these supplements may partially mitigate the negative effects on protein content and promote faster recovery [, ].
Q13: What analytical techniques are commonly employed to study this compound and its effects?
A13: Researchers utilize a range of analytical techniques to study this compound. These include:
- Atomic absorption spectrometry (AAS): For determining trace amounts of nickel in various samples [].
- Electrothermal atomic absorption spectrometry (ETAAS): Used to quantify zinc levels in the presence of interferences like this compound, often employing modifiers like aluminum sulfate for improved accuracy [].
- Inductively coupled plasma (ICP): For characterizing the elemental composition of materials like nickel matte, a common source of nickel [].
- Gas chromatography/thermionic specific detector (GC/TSD): Used to analyze paraquat levels in biological samples after chemical reduction using sodium borohydride and this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




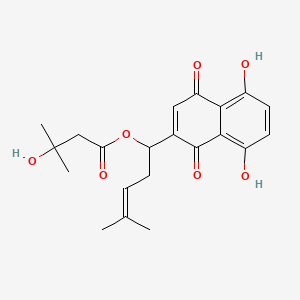
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)

